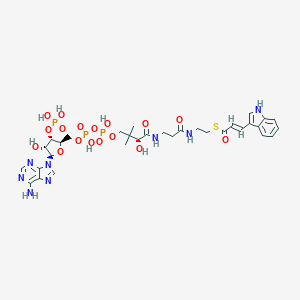

3-Indoleacryloyl-CoA

Beschreibung

Eigenschaften

CAS-Nummer |

144319-98-2 |

|---|---|

Molekularformel |

C32H43N8O17P3S |

Molekulargewicht |

936.7 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(1H-indol-3-yl)prop-2-enethioate |

InChI |

InChI=1S/C32H43N8O17P3S/c1-32(2,27(44)30(45)35-10-9-22(41)34-11-12-61-23(42)8-7-18-13-36-20-6-4-3-5-19(18)20)15-54-60(51,52)57-59(49,50)53-14-21-26(56-58(46,47)48)25(43)31(55-21)40-17-39-24-28(33)37-16-38-29(24)40/h3-8,13,16-17,21,25-27,31,36,43-44H,9-12,14-15H2,1-2H3,(H,34,41)(H,35,45)(H,49,50)(H,51,52)(H2,33,37,38)(H2,46,47,48)/b8-7+/t21-,25-,26-,27+,31-/m1/s1 |

InChI-Schlüssel |

LQFMEOXXQRDBPP-BTOWARJYSA-N |

Isomerische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CNC5=CC=CC=C54)O |

Kanonische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CNC5=CC=CC=C54)O |

Synonyme |

3-indoleacryloyl-CoA 3-indoleacryloyl-coenzyme A coenzyme A, 3-indoleacryloyl IACoA trans-3-indoleacryloyl-coenzyme A |

Herkunft des Produkts |

United States |

Foundational & Exploratory

3-Indoleacryloyl-CoA role in tryptophan metabolism

An In-depth Technical Guide on the Role of 3-Indoleacryloyl-CoA in Tryptophan Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophan, an essential amino acid, is a critical precursor to a multitude of bioactive molecules that are fundamental to human physiology. Its metabolism is broadly categorized into three major pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway, the last of which is significantly influenced by the gut microbiota. Dysregulation in these pathways has been linked to a variety of pathological conditions, including cancer, neurodegenerative diseases, and inflammatory disorders. While metabolites such as serotonin and kynurenine are well-characterized, the roles of many microbially-derived indole compounds are still being elucidated. This document focuses on a lesser-known but potentially significant metabolite, this compound (IA-CoA), exploring its putative origins, its hypothesized role in cellular signaling, and the experimental frameworks required for its investigation. This guide will synthesize existing knowledge on related compounds to build a case for the importance of IA-CoA and provide the technical details necessary for its study.

Overview of Tryptophan Metabolism

Tryptophan obtained from the diet is metabolized through three primary routes, each leading to the production of distinct classes of bioactive molecules. Over 95% of tryptophan is catabolized via the kynurenine pathway, which generates NAD+ and several neuroactive compounds.[1][2] A smaller fraction is converted to serotonin, a crucial neurotransmitter, and melatonin. The third pathway, which is of increasing interest, is the direct metabolism of tryptophan by the gut microbiota into a variety of indole derivatives. These microbial metabolites can have profound effects on host physiology, particularly through their interaction with the immune system.

Caption: High-level overview of the three major tryptophan metabolic pathways.

The Microbial Indole Pathway: Genesis of 3-Indoleacrylic Acid

The gut microbiota possesses enzymes that are absent in the human host, allowing for the conversion of tryptophan into a diverse array of indole compounds. One such metabolite is indole-3-propionic acid (IPA), which is formed from tryptophan via indole-3-pyruvic acid. Recent evidence suggests that IPA can be further metabolized by certain gut bacteria into indole-3-acrylic acid (IA), the direct precursor to this compound. This conversion is thought to be catalyzed by a dehydratase enzyme.

Caption: Microbial pathway from Tryptophan to Indole-3-Acrylic Acid.

Formation of this compound

For indole-3-acrylic acid to become metabolically active within host cells in a manner analogous to fatty acids, it is hypothesized to be converted to its coenzyme A (CoA) thioester, this compound. This activation reaction would be catalyzed by an acyl-CoA synthetase (ACS), an enzyme family responsible for activating fatty acids and other carboxylic acids, making them competent for participation in a variety of metabolic pathways.

Caption: Proposed activation of Indole-3-Acrylic Acid to this compound.

Potential Signaling Role: The Aryl Hydrocarbon Receptor (AhR) Pathway

Many tryptophan metabolites derived from the gut microbiota are known to be potent ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses, inflammation, and intestinal barrier function.[3][4] Upon binding a ligand, the cytosolic AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes, such as CYP1A1, to initiate their transcription.[5] Given its structure as an indole derivative, it is highly probable that this compound also functions as an AhR agonist, thereby mediating downstream physiological effects.

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Quantitative Data

Direct quantitative data for this compound is not yet available in the literature. However, data for related metabolites provide a valuable context for its potential physiological concentrations and receptor affinities.

Table 1: Michaelis-Menten Constants (Km) of Related Enzymes

| Enzyme | Substrate | Km (µM) | Source Organism | Reference |

|---|---|---|---|---|

| Nitrile Hydratase | Indole-3-acetonitrile | 7.9 | Agrobacterium tumefaciens | [6] |

| Acrylyl-CoA Reductase | Acrylyl-CoA | <3 | Rhodobacter sphaeroides |[7] |

Table 2: Concentrations of Tryptophan Metabolites in Biological Samples

| Metabolite | Sample Type | Concentration | Species | Reference |

|---|---|---|---|---|

| Indole-3-acetate (IAA) | Human Feces | 5 nM/g | Human | [8] |

| Tryptophan | Human Plasma | 50-100 µM | Human |[9] |

Table 3: Binding Affinities of Indole Derivatives for the Aryl Hydrocarbon Receptor

| Compound | Assay Type | Value | System | Reference |

|---|---|---|---|---|

| Indole | Reporter Gene Assay | EC50 ~100 µM | Human cell line | [5] |

| Indole-3-carbinol (I3C) | Reporter Gene Assay | EC50 ~20 µM | Human cell line | [10] |

| TCDD (positive control) | Reporter Gene Assay | EC50 ~0.1 nM | Human cell line |[5] |

Experimental Protocols

Protocol 1: Quantification of Indole Metabolites by LC-MS/MS

This protocol provides a general framework for the targeted analysis of indole metabolites, which can be adapted for the detection of indole-3-acrylic acid and potentially this compound.

-

Sample Preparation (Plasma/Serum):

-

To 100 µL of sample, add 400 µL of ice-cold methanol containing internal standards (e.g., deuterated tryptophan metabolites).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 50 µL of 50% methanol for LC-MS/MS analysis.

-

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Detection Mode: Multiple Reaction Monitoring (MRM). MRM transitions for each analyte must be optimized by infusing pure standards.

-

Protocol 2: In Vitro AhR Activation Luciferase Reporter Gene Assay

This assay determines if a compound can act as an agonist for the AhR.

-

Cell Line: A cell line (e.g., HepG2, LS180) stably or transiently transfected with a plasmid containing a luciferase reporter gene under the control of an AhR-responsive promoter (containing XREs).

-

Procedure:

-

Plate the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., synthesized this compound) and a positive control (e.g., TCDD). Include a vehicle control (e.g., DMSO).

-

Incubate for 18-24 hours.

-

Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

-

Normalize luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay).

-

Plot the dose-response curve and calculate the EC50 value.

-

Protocol 3: Enzymatic Synthesis of this compound

This protocol is based on the use of medium-chain fatty acyl-CoA dehydrogenase (MCAD) to produce trans-3-indoleacryloyl-CoA from 3-indolepropionyl-CoA, which can be used as a standard for further studies.[11]

-

Reactants:

-

3-Indolepropionyl-CoA (IPCoA) - can be synthesized from indole-3-propionic acid.

-

Purified medium-chain fatty acyl-CoA dehydrogenase (MCAD).

-

Electron acceptor (e.g., ferricenium hexafluorophosphate).

-

Buffer: 50 mM potassium phosphate, pH 7.6.

-

-

Procedure:

-

In a quartz cuvette, combine the buffer, IPCoA, and the electron acceptor.

-

Initiate the reaction by adding MCAD.

-

Monitor the formation of trans-3-indoleacryloyl-CoA by observing the increase in absorbance at 367 nm (ε367 = 26,500 M-1 cm-1).[11]

-

The reaction can be scaled up and the product purified using reverse-phase HPLC.

-

Conclusion and Future Directions

While this compound has not been extensively studied as a primary tryptophan metabolite, its precursor, indole-3-acrylic acid, is a known microbial product. Based on the established roles of related indole derivatives and the principles of metabolic activation, we have presented a strong hypothesis for the formation of this compound and its function as a signaling molecule through the Aryl Hydrocarbon Receptor.

The technical guide provided here offers a roadmap for the scientific community to investigate this promising molecule. Future research should focus on:

-

Chemical Synthesis: Developing a robust chemical synthesis for this compound to provide sufficient material for in-depth biological testing.

-

Endogenous Detection: Utilizing advanced metabolomics platforms to search for the presence of this compound in biological samples, particularly from the gut and liver.

-

Functional Validation: Systematically testing the activity of synthesized this compound in a panel of cellular assays, including AhR activation, immune cell differentiation, and intestinal epithelial barrier function.

-

Therapeutic Potential: Exploring the potential of modulating the levels of this compound or its precursors through probiotic or dietary interventions as a novel therapeutic strategy for inflammatory and metabolic diseases.

The elucidation of the role of this compound in tryptophan metabolism will undoubtedly contribute to a more complete understanding of the complex interplay between the gut microbiome and host physiology, opening new avenues for drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microbiota-derived metabolite Indoles induced aryl hydrocarbon receptor activation and inhibited neuroinflammation in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Occurrence of enzymes involved in biosynthesis of indole-3-acetic acid from indole-3-acetonitrile in plant-associated bacteria, Agrobacterium and Rhizobium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acrylyl-Coenzyme A Reductase, an Enzyme Involved in the Assimilation of 3-Hydroxypropionate by Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Aryl Hydrocarbon Receptor Ligands Indoxyl 3-sulfate and Indole-3-carbinol Inhibit FMS-like Tyrosine Kinase 3 Ligand-induced Bone Marrow-derived plasmacytoid Dendritic Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistic investigation of medium-chain fatty acyl-CoA dehydrogenase utilizing 3-indolepropionyl/acryloyl-CoA as chromophoric substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Indoleacryloyl-CoA: A Technical Guide on its Discovery, History, and Biochemical Significance

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Indoleacryloyl-CoA (IA-CoA) is a pivotal molecule at the intersection of enzymology, gut microbiome research, and cellular signaling. Initially characterized as a chromophoric substrate analog for medium-chain acyl-CoA dehydrogenase (MCAD), its utility has been instrumental in elucidating the kinetics and mechanisms of this crucial enzyme in fatty acid metabolism. Beyond its role as a research tool, IA-CoA is an intermediate in the microbial metabolism of tryptophan, positioning it within a network of indole derivatives that are increasingly recognized for their profound impact on host physiology. These derivatives, produced by the gut microbiota, act as signaling molecules, notably through the Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR), influencing immune homeostasis and intestinal barrier integrity. This technical guide provides a comprehensive overview of the discovery, history, biochemical properties, and experimental applications of this compound, offering valuable insights for researchers in drug development and the life sciences.

Discovery and History

The definitive discovery of this compound is not marked by a singular event but rather emerged from the need for advanced tools to study the mechanisms of acyl-CoA dehydrogenases. Research in the early 1990s focused on developing chromophoric substrate analogs to overcome the limitations of existing enzyme assays. The synthesis and characterization of 3-indolepropionyl-CoA (IP-CoA) as a pseudosubstrate for medium-chain acyl-CoA dehydrogenase (MCAD) led to the identification of its product, trans-3-indoleacryloyl-CoA (IA-CoA).[1]

The key innovation was the recognition that the formation of the double bond in the indoleacryloyl moiety of IA-CoA created a conjugated system with a distinct and strong ultraviolet-visible (UV-Vis) absorbance, allowing for direct and continuous monitoring of the enzyme's activity.[1] This property made IA-CoA an invaluable tool for transient kinetic and spectral analysis of MCAD, enabling detailed investigation into the enzyme's catalytic cycle and the interaction with its substrates and products.[1][2] While its initial significance was rooted in enzymology, subsequent research into the gut microbiome's metabolism of tryptophan has unveiled its position as a naturally occurring intermediate in the production of bioactive indole derivatives.[3][4]

Biochemical Properties and Data

This compound is the coenzyme A thioester of 3-indoleacrylic acid. Its most notable feature is its chromophoric nature, which is central to its application in biochemical assays.

Table 1: Spectroscopic Properties of this compound

| Property | Value | Reference |

| Maximum Wavelength (λmax) | 367 nm | [1][2] |

| Molar Extinction Coefficient (ε367) | 26,500 M⁻¹ cm⁻¹ | [1][2] |

The interaction of this compound with the FAD cofactor of MCAD results in characteristic spectral changes, with resultant absorption peaks at 490, 417, and 355 nm.[1][2]

Table 2: Kinetic Parameters of MCAD with Indole-based Substrates

| Substrate | Parameter | Value | Enzyme Source | Reference |

| 3-Indolepropionyl-CoA | pKa of enzyme site group in E-IACoA complex | 7.53 | Medium-chain fatty acyl-CoA dehydrogenase (MCAD) | [2] |

| 3-Indolepropionyl-CoA | pKa of enzyme site group in E*-IACoA complex | 8.30 | Medium-chain fatty acyl-CoA dehydrogenase (MCAD) | [2] |

Role in Tryptophan Metabolism by the Gut Microbiota

Dietary tryptophan that is not absorbed in the upper gastrointestinal tract is metabolized by the gut microbiota into a variety of bioactive molecules, including a range of indole derivatives.[5][6] One of the key metabolic pathways is the reductive conversion of tryptophan to indole-3-propionate (IPA), a compound with recognized neuroprotective and antioxidant properties. This pathway involves the intermediate formation of indole-3-acrylate, the precursor to this compound.[4][7]

The conversion is carried out by a consortium of gut bacteria, with key enzymatic steps including the dehydration of indole-3-lactate to indole-3-acrylate by the enzyme phenyllactate dehydratase (encoded by the fldBC gene cluster), followed by the reduction of the resulting acryloyl moiety to propionate by an acyl-CoA dehydrogenase (encoded by the acdA gene).[4][7]

Figure 1: Microbial metabolic pathway of tryptophan to indole-3-propionate.

Signaling Pathways

Indole derivatives produced by the gut microbiota, including the broader family to which this compound belongs, are recognized as important signaling molecules that interact with host receptors to modulate physiological processes.

Aryl Hydrocarbon Receptor (AhR) Signaling

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a critical role in regulating immune responses, inflammation, and gut barrier function.[8][9] Upon binding of a ligand, such as an indole derivative, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes, thereby initiating their transcription.[1][10]

Figure 2: Canonical signaling pathway of the Aryl Hydrocarbon Receptor.

Pregnane X Receptor (PXR) Signaling

The Pregnane X Receptor (PXR) is another nuclear receptor activated by a wide range of endogenous and exogenous compounds, including indole derivatives.[11][12] PXR plays a key role in the regulation of drug metabolism and transport, as well as in maintaining intestinal barrier function and modulating inflammatory responses.[11] Ligand binding to PXR leads to its heterodimerization with the retinoid X receptor (RXR) and subsequent binding to PXR response elements (PXREs) on target genes.[12]

Figure 3: Canonical signaling pathway of the Pregnane X Receptor.

Experimental Protocols

Synthesis of this compound

General Procedure:

-

Activation of 3-Indoleacrylic Acid: 3-Indoleacrylic acid is converted to an activated intermediate, such as a mixed anhydride or an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the acid with a carbodiimide, like N,N'-dicyclohexylcarbodiimide (DCC), in the presence of NHS in an anhydrous organic solvent (e.g., dimethylformamide or tetrahydrofuran).

-

Reaction with Coenzyme A: The activated 3-indoleacrylic acid is then reacted with the free thiol group of coenzyme A. The reaction is usually carried out in a buffered aqueous solution at a slightly alkaline pH to ensure the thiolate anion of coenzyme A is present for nucleophilic attack.

-

Purification: The resulting this compound is purified from the reaction mixture using techniques such as high-performance liquid chromatography (HPLC) on a reverse-phase column.

Enzymatic Assay of Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

The chromophoric properties of this compound make it an excellent tool for the continuous spectrophotometric assay of MCAD activity, using 3-indolepropionyl-CoA as the substrate.[1][2]

Principle: MCAD catalyzes the dehydrogenation of 3-indolepropionyl-CoA to this compound. The formation of the product, this compound, is monitored by the increase in absorbance at its λmax of 367 nm.

Materials:

-

Purified MCAD enzyme

-

3-Indolepropionyl-CoA (substrate)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.6)

-

Electron acceptor (e.g., ferricenium hexafluorophosphate)

-

Spectrophotometer capable of measuring absorbance at 367 nm

Procedure:

-

Prepare a reaction mixture containing the buffer, electron acceptor, and 3-indolepropionyl-CoA in a cuvette.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a small volume of the MCAD enzyme solution.

-

Immediately begin monitoring the increase in absorbance at 367 nm over time.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

The rate of product formation can be calculated using the Beer-Lambert law (A = εbc), where A is the change in absorbance, ε is the molar extinction coefficient of this compound (26,500 M⁻¹ cm⁻¹), b is the path length of the cuvette, and c is the change in concentration.

Figure 4: General workflow for the spectrophotometric assay of MCAD activity.

Conclusion

This compound stands as a molecule of significant interest to a broad spectrum of scientific disciplines. Its journey from a purpose-built tool for enzymology to its recognition as a key intermediate in the host-microbiome metabolic interplay highlights the interconnectedness of biochemical pathways. For researchers and drug development professionals, a thorough understanding of this compound and its metabolic and signaling context offers new avenues for investigating enzyme mechanisms, exploring the therapeutic potential of modulating gut microbiota metabolism, and developing novel strategies for targeting diseases influenced by indole-derivative signaling. The continued exploration of this and related molecules promises to yield further insights into the complex communication between the microbiome and its host.

References

- 1. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic investigation of medium-chain fatty acyl-CoA dehydrogenase utilizing 3-indolepropionyl/acryloyl-CoA as chromophoric substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel cross-feeding human gut microbes metabolizing tryptophan to indole-3-propionate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders [frontiersin.org]

- 5. Tryptophan Metabolism and Gut Microbiota: A Novel Regulatory Axis Integrating the Microbiome, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [cora.ucc.ie]

- 7. Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PXR: More Than Just a Master Xenobiotic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DSpace [kuscholarworks.ku.edu]

3-Indoleacryloyl-CoA: A Chromophoric Substrate Analogue for Enzymatic Assays

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Indoleacryloyl-CoA (IACoA) and its precursor, 3-indolepropionyl-CoA (IPCoA), serve as powerful tools in biochemical and pharmaceutical research. As a chromophoric analogue of natural acyl-CoA substrates, IACoA facilitates the continuous spectrophotometric monitoring of enzymes that are otherwise challenging to assay. This guide provides a comprehensive overview of the properties, applications, and experimental considerations for using this substrate analogue, with a primary focus on its application with medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in fatty acid metabolism.

Introduction: The Need for Chromophoric Substrates

The study of enzyme kinetics and the screening of potential inhibitors are foundational to drug discovery and molecular biology. Many enzymes, particularly those involved in fatty acid metabolism, utilize substrates like acyl-CoAs that lack a distinct chromophore. Their enzymatic conversion, therefore, does not produce a change in absorbance, necessitating complex, discontinuous, or coupled assays.

Chromophoric substrate analogues are synthetic molecules that mimic the structure of the natural substrate but contain a light-absorbing moiety. When the enzyme processes this analogue, the resulting product exhibits a change in its spectral properties (e.g., a shift in wavelength or a change in absorbance intensity). This change can be monitored in real-time using a spectrophotometer, providing a simple, continuous, and direct measure of enzyme activity. This compound (IACoA) is an exemplary chromophoric product formed from its non-chromophoric precursor, 3-indolepropionyl-CoA (IPCoA), making it an invaluable tool for studying acyl-CoA-utilizing enzymes.

Physicochemical and Spectral Properties

The utility of the IPCoA/IACoA system stems from the distinct spectral properties of the product. The precursor, 3-indolepropionyl-CoA, does not have significant absorbance in the near-UV range, while the product, trans-3-indoleacryloyl-CoA, possesses a strong absorbance peak due to the conjugated double bond system of the indole and acryloyl moieties.

Data Presentation: Spectral Properties

The key spectral characteristics that enable its use in continuous assays are summarized below. The formation of the product, IACoA, can be conveniently monitored at 367 nm.

| Compound/Complex | λ_max_ (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Notes |

| trans-3-Indoleacryloyl-CoA (IACoA) | 367 | 26,500 | The chromophoric product of the enzymatic reaction.[1] |

| MCAD-FAD-IACoA Complex | 490, 417, 355 | - | Resultant absorption peaks upon binding of IACoA to the enzyme.[1] |

Applications in Enzyme Kinetics and Mechanism Studies

The primary application of IPCoA is as a pseudosubstrate for medium-chain acyl-CoA dehydrogenase (MCAD), an enzyme critical for mitochondrial fatty acid β-oxidation. The MCAD-catalyzed reaction involves the dehydrogenation of IPCoA to form the chromophoric product, IACoA.

Target Enzyme: Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

MCAD catalyzes the initial dehydrogenation step in the β-oxidation of medium-chain fatty acids.[1] Deficiency in MCAD is a common inherited metabolic disorder that can lead to severe illness if not managed.[1] Therefore, MCAD is a significant target for research and potential therapeutic intervention. The reaction with the analogue substrate is as follows:

3-Indolepropionyl-CoA (IPCoA) + E-FAD ⇌ trans-3-Indoleacryloyl-CoA (IACoA) + E-FADH₂

Probing the Enzyme Active Site and Mechanism

Beyond simple activity measurement, IACoA can be used to investigate the enzyme's active site environment and binding mechanism. The binding of the product, IACoA, to MCAD is a two-step process:

-

Fast Step: Formation of an initial enzyme-product collision complex (E-IACoA).

-

Slow Step: Isomerization of the initial complex to a more stable form (E*-IACoA), which involves conformational changes in the protein.[1]

This process and its pH dependence have been characterized, providing detailed insights into the catalytic mechanism.

Data Presentation: Kinetic Parameters

| Parameter | Enzyme | Substrate/Product | Value | Conditions / Notes |

| K_m_ | Human MCAD | 3-Phenylpropionyl-CoA | 50 µM | A structurally similar substrate analogue.[2] |

| pK_a1_ | MCAD | IACoA | 7.53 | pK_a_ of an enzyme site group in the initial E-IACoA complex.[1] |

| pK_a2_ | MCAD | IACoA | 8.30 | pK_a_ of the same group after isomerization to the E*-IACoA complex.[1] |

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, 3-indoleacrylic acid, which is commercially available. While a specific published protocol is not available, standard methods for synthesizing acyl-CoA thioesters can be employed. A common approach is the mixed anhydride method.

Principle: 3-indoleacrylic acid is reacted with a chloroformate (e.g., ethyl chloroformate) in the presence of a base (e.g., triethylamine) to form a reactive mixed anhydride. This intermediate is then reacted with the free thiol group of Coenzyme A to form the final thioester product.

Outline of Synthesis Steps:

-

Dissolve 3-indoleacrylic acid in an appropriate anhydrous organic solvent (e.g., tetrahydrofuran).

-

Cool the solution in an ice bath.

-

Add triethylamine, followed by the dropwise addition of ethyl chloroformate.

-

Allow the reaction to proceed for 1-2 hours to form the mixed anhydride.

-

In a separate vessel, dissolve Coenzyme A (lithium or sodium salt) in an aqueous buffer (e.g., sodium bicarbonate).

-

Slowly add the mixed anhydride solution to the Coenzyme A solution while stirring vigorously on ice.

-

Monitor the reaction for completion (e.g., by HPLC).

-

Purify the resulting this compound using reverse-phase HPLC.

-

Lyophilize the purified fractions to obtain the final product.

Continuous Spectrophotometric Assay for MCAD Activity

This protocol describes a representative continuous assay to measure the activity of MCAD using 3-indolepropionyl-CoA as the substrate.

Reagents and Buffers:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.6.

-

Enzyme: Purified medium-chain acyl-CoA dehydrogenase (MCAD).

-

Substrate: 3-Indolepropionyl-CoA (IPCoA) stock solution (e.g., 10 mM in water).

-

Electron Acceptor: An artificial electron acceptor such as ferricenium hexafluorophosphate can be included to facilitate the re-oxidation of the enzyme's FAD cofactor, though the reaction can also proceed via an "oxidase" pathway where O₂ is the acceptor.[3]

Procedure:

-

Set up a quartz cuvette with a 1 cm path length in a temperature-controlled spectrophotometer set to 367 nm.

-

To the cuvette, add the assay buffer to a final volume of 1 mL (e.g., 980 µL).

-

Add the MCAD enzyme to a final concentration of 1-10 µg/mL. Mix gently by pipetting and allow the baseline absorbance to stabilize.

-

Initiate the reaction by adding the substrate, 3-indolepropionyl-CoA, to a final concentration in the range of 10-200 µM.

-

Immediately start monitoring the increase in absorbance at 367 nm over time (e.g., for 3-5 minutes).

-

Record the linear rate of absorbance change (ΔAbs/min).

Data Analysis: The rate of reaction in M/min can be calculated using the Beer-Lambert law: Rate (M/min) = (ΔAbs / min) / (ε × l) Where:

-

ΔAbs/min is the rate of absorbance change.

-

ε is the molar extinction coefficient of IACoA (26,500 M⁻¹cm⁻¹).

-

l is the path length of the cuvette (1 cm).

Visualization of Pathways and Workflows

Diagrams of Key Processes

The following diagrams, generated using the DOT language, illustrate the core concepts described in this guide.

Caption: Enzymatic conversion of IPCoA to the chromophoric IACoA by MCAD.

Caption: General workflow for a continuous spectrophotometric enzyme assay.

Caption: Two-step binding and isomerization of IACoA to the MCAD enzyme.

Applications in Drug Development and High-Throughput Screening (HTS)

The simplicity and continuous nature of the assay using 3-indolepropionyl-CoA make it highly amenable to High-Throughput Screening (HTS) for identifying potential inhibitors of MCAD.

-

Assay Miniaturization: The assay can be readily adapted to 96-well or 384-well microplate formats, allowing for the simultaneous testing of thousands of compounds.

-

Direct Detection: As a direct assay that measures product formation, it avoids the complexities and potential artifacts of coupled enzyme systems.

-

Cost-Effectiveness: Spectrophotometric assays are generally less expensive to run than fluorescence- or luminescence-based assays.

An HTS campaign would involve performing the MCAD assay in microplates in the presence of a library of small molecules. Compounds that prevent the increase in absorbance at 367 nm would be identified as potential inhibitors, warranting further investigation and validation. Given the role of MCAD in metabolic diseases, such inhibitors could be starting points for novel therapeutic development.

Conclusion

This compound, generated from its precursor 3-indolepropionyl-CoA, is a robust and versatile chromophoric substrate analogue. It provides a direct, continuous, and sensitive method for assaying acyl-CoA-utilizing enzymes like MCAD. Its application simplifies the study of enzyme kinetics, facilitates the elucidation of reaction mechanisms, and provides an ideal platform for high-throughput screening in drug discovery. This technical guide provides the foundational knowledge and protocols for researchers to effectively implement this valuable tool in their work.

References

- 1. Mechanistic investigation of medium-chain fatty acyl-CoA dehydrogenase utilizing 3-indolepropionyl/acryloyl-CoA as chromophoric substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Dehydrogenase" and "oxidase" reactions of medium-chain fatty acyl-CoA dehydrogenase utilizing chromogenic substrates: role of the 3',5'-adenosine diphosphate moiety of the coenzyme A thioester in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of 3-Indoleacryloyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Indoleacryloyl-CoA (IACoA) is a chromophoric molecule and an intermediate in the metabolism of tryptophan. Its distinct spectroscopic properties make it a valuable tool for studying enzyme kinetics and metabolic pathways. This technical guide provides a comprehensive overview of the spectroscopic characteristics of IACoA, detailed experimental protocols for its analysis, and its relevance in biological systems. The information presented here is intended to assist researchers in utilizing IACoA as a probe in their studies.

Spectroscopic Data

The spectroscopic properties of trans-3-Indoleacryloyl-CoA are summarized in the table below. These properties are primarily attributed to the indole ring and the conjugated acryloyl-CoA side chain.

| Spectroscopic Parameter | Value | Reference |

| UV-Vis Absorption | ||

| λmax | 367 nm | [1] |

| Molar Absorptivity (ε) | 26,500 M⁻¹ cm⁻¹ | [1] |

| Fluorescence | ||

| Excitation Maximum (λex) | Expected ~280-300 nm | Inferred from related indole compounds[2][3][4][5] |

| Emission Maximum (λem) | Expected ~340-370 nm | Inferred from related indole compounds[2][5][6] |

| Quantum Yield (Φf) | Not reported in the literature |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of acyl-CoA esters involves the reaction of the corresponding acid with coenzyme A. For this compound, this would involve the activation of 3-indoleacrylic acid. While a specific detailed protocol for this compound synthesis is not widely published, a general approach adapted from methods for similar compounds is presented below.

Materials:

-

3-Indoleacrylic acid

-

Coenzyme A (CoA)

-

A suitable coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide like EDC)

-

Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide)

-

Buffer for purification (e.g., phosphate or Tris buffer)

Procedure:

-

Dissolve 3-indoleacrylic acid in the anhydrous solvent.

-

Add the coupling reagent to activate the carboxylic acid group.

-

Separately, dissolve Coenzyme A in a suitable buffer.

-

Slowly add the activated 3-indoleacrylic acid solution to the Coenzyme A solution with stirring.

-

Allow the reaction to proceed, monitoring the formation of the product by UV-Vis spectroscopy or HPLC.

-

Purify the resulting this compound using chromatographic techniques, such as reversed-phase HPLC.

UV-Vis Spectroscopy

Objective: To determine the absorption spectrum and concentration of this compound.

Instrumentation: A standard UV-Vis spectrophotometer.

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0). The solvent should be transparent in the measurement range.

-

Blank Measurement: Use the same buffer as a blank to zero the instrument.

-

Spectral Scan: Scan the absorbance of the this compound solution from 200 nm to 700 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). The concentration can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, ε is the molar absorptivity (26,500 M⁻¹ cm⁻¹ at 367 nm), b is the path length of the cuvette (typically 1 cm), and c is the concentration.[1]

Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission spectra of this compound.

Instrumentation: A spectrofluorometer.

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable buffer. The concentration should be low enough to avoid inner filter effects.

-

Excitation Spectrum:

-

Set the emission monochromator to an estimated emission maximum (e.g., 350 nm, based on related compounds).

-

Scan a range of excitation wavelengths (e.g., 250 nm to 330 nm).

-

The resulting spectrum will show the optimal excitation wavelength(s).

-

-

Emission Spectrum:

-

Set the excitation monochromator to the determined excitation maximum (or a standard wavelength for indole compounds, such as 280 nm).

-

Scan a range of emission wavelengths (e.g., 300 nm to 500 nm).

-

The resulting spectrum will show the fluorescence emission profile and the wavelength of maximum emission.

-

-

Quantum Yield Determination (Relative Method):

-

A well-characterized fluorescent standard with a known quantum yield and similar absorption and emission properties should be used (e.g., tryptophan, Φf ≈ 0.14 in water).[2][7]

-

Measure the absorbance of both the sample and the standard at the excitation wavelength. The absorbance should be kept below 0.1 to minimize inner filter effects.

-

Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[7]

-

Biological Significance and Applications

This compound is an intermediate in tryptophan metabolism. Tryptophan is an essential amino acid that is metabolized through several pathways, including the kynurenine pathway, the serotonin pathway, and the indole pathway, the latter of which is primarily carried out by gut microbiota.[8][9][10][11] 3-Indoleacrylic acid, the precursor to this compound, is synthesized from tryptophan.[12]

The chromophoric nature of this compound makes it a useful substrate for continuous spectrophotometric assays of enzymes such as acyl-CoA dehydrogenases. The increase in absorbance at 367 nm upon the formation of the double bond in the acryloyl moiety allows for real-time monitoring of enzyme activity.[1]

Furthermore, the interaction of this compound with enzymes can induce changes in its absorption spectrum, providing insights into the enzyme's active site environment. For example, when bound to medium-chain acyl-CoA dehydrogenase (MCAD), the absorption spectrum of IACoA is altered.[1]

Signaling and Metabolic Pathways

The following diagram illustrates a simplified pathway of tryptophan metabolism leading to indole derivatives, including the likely position of this compound.

This diagram shows the conversion of tryptophan to this compound via several enzymatic steps. This pathway is a part of the broader network of tryptophan metabolism that produces various bioactive indole compounds.

Conclusion

This compound is a valuable tool for researchers studying enzyme kinetics and metabolism due to its distinct UV-Vis spectroscopic properties. This guide provides the currently available spectroscopic data and outlines experimental protocols for its synthesis and analysis. While specific fluorescence data for IACoA is yet to be reported, the provided information on related compounds offers a strong basis for its characterization. The involvement of IACoA in tryptophan metabolism highlights its biological relevance and potential as a biomarker. Further research into the fluorescence properties and detailed metabolic fate of this compound will undoubtedly expand its application in the fields of biochemistry and drug development.

References

- 1. Detection and identification of a chromophoric intermediate during the medium-chain fatty acyl-CoA dehydrogenase-catalyzed reaction via rapid-scanning UV/visible spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atlantis-press.com [atlantis-press.com]

- 3. Spectroscopic Analysis of Tryptophan as a Potential Optical Biomarker for Estimating the Time of Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. drkumardiscovery.com [drkumardiscovery.com]

- 11. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indolyl-3-acryloylglycine - Wikipedia [en.wikipedia.org]

The Biological Significance of Indole Acrylic Acid Derivatives: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Indole acrylic acid (IAA) and its derivatives represent a burgeoning class of bioactive molecules with profound implications for therapeutic development. As privileged structures in medicinal chemistry, these compounds exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and immunomodulatory effects.[1][2] A significant portion of their activity is mediated through the modulation of critical signaling pathways, such as the Aryl Hydrocarbon Receptor (AhR) pathway, and the inhibition of essential cellular processes like bacterial cell division and tubulin polymerization.[2][3][4] This technical guide provides an in-depth analysis of the biological significance of indole acrylic acid derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of the underlying molecular mechanisms.

Core Biological Activities and Mechanisms of Action

Indole acrylic acid derivatives exert their effects through diverse mechanisms, targeting both host and microbial pathways. Their versatility makes them attractive candidates for addressing a range of pathological conditions.

Antimicrobial Activity

Certain indolyl acrylamides have demonstrated potent antibacterial activity, particularly against multidrug-resistant pathogens like Acinetobacter baumannii.[2] The primary mechanism involves the inhibition of the FtsZ protein, a crucial component of the bacterial cell division machinery.[1] By interfering with the GTPase activity of FtsZ, these compounds disrupt the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to inhibition of cell division.[1] Some derivatives also compromise the stability of the bacterial membrane.[1]

Table 1: Antibacterial Activity of Indole Acrylic Acid Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 12j | Acinetobacter baumannii A-564 (MDR) | 1.2 | [2] |

| 12e | Acinetobacter baumannii BAA ATCC 747 | 1.2 | [2] |

| 12f | Staphylococcus aureus (MRSA/PRSA) | 2.1 | [2][5] |

| 12e | Staphylococcus aureus (MRSA/PRSA) | 3.2 | [2][5] |

| 12e | Acinetobacter baumannii A-564 (MDR) | 4.3 | [2] |

| 12j | Acinetobacter baumannii BAA ATCC 747 | 4.4 | [2] |

| 5 | Ciprofloxacin-resistant A. baumannii | 8 | [2] |

| 5 | Ciprofloxacin-resistant P. aeruginosa | 8 | [2] |

| 5-iodoindole | Acinetobacter baumannii ATCC 17978 | 50 | [6] |

| 6-iodoindole | Acinetobacter baumannii ATCC 17978 | 50 | [6] |

| 5-iodoindole | XDR A. baumannii isolates | 64 | [7] |

| 3-methylindole | XDR A. baumannii isolates | 64 | [7] |

| 7-hydroxyindole | XDR A. baumannii isolates | 512 |[7] |

MIC: Minimum Inhibitory Concentration. MDR: Multidrug-Resistant. MRSA: Methicillin-resistant S. aureus. PRSA: Penicillin-resistant S. aureus. XDR: Extensively Drug-Resistant.

Anticancer Activity

The anticancer properties of indole acrylic acid derivatives are often linked to their ability to inhibit tubulin polymerization.[3][4][8] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.[4] This interference leads to a cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[3][4]

Table 2: Anticancer Activity of Indole Acrylic Acid Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 21 | Various | IC50 (Antiproliferative) | 22 - 56 nM | [8] |

| 1k | MCF-7 (Breast) | IC50 (Antiproliferative) | 4.5 ± 1 nM | [8] |

| 33 | MCF-7 (Breast) | IC50 (Antiproliferative) | 52 nM | [4] |

| 7i | - | IC50 (Tubulin Polymerization) | 3.03 ± 0.11 µM | [9] |

| 1k | - | IC50 (Tubulin Polymerization) | 0.58 ± 0.06 µM | [8] |

| 5m | - | IC50 (Tubulin Polymerization) | 0.37 ± 0.07 µM | [8] |

| 21 | - | IC50 (Tubulin Polymerization) | 0.15 ± 0.07 µM | [8] |

| 18 | Huh7, MCF-7, HCT116 | IC50 (Antiproliferative) | 0.6 - 2.9 µM | [3] |

| 27 | Huh7 (Liver) | IC50 (Antiproliferative) | 5 µM | [3] |

| 43a/43b | MCF-7 (Breast) | IC50 (Antiproliferative) | 3.88 - 5.83 µM | [10] |

| 15 | Cervical Cancer | IC50 (Antiproliferative) | 13.41 µM | [3] |

| 16 | Cervical Cancer | IC50 (Antiproliferative) | 14.67 µM | [3] |

| 18 | - | IC50 (Tubulin Polymerization) | 19 µM |[3] |

IC50: Half-maximal inhibitory concentration.

Anti-inflammatory and Immunomodulatory Activity

Indoleacrylic acid (IA), a metabolite produced by commensal gut bacteria such as Peptostreptreptococcus, has notable anti-inflammatory properties.[11][12] It can suppress the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).[13] This immunomodulatory function is largely mediated through the activation of the Aryl Hydrocarbon Receptor (AhR).[2]

The activation of AhR by indole derivatives triggers a signaling cascade that can lead to the secretion of the anti-inflammatory cytokine IL-22, which in turn promotes the phosphorylation of STAT3, enhancing epithelial cell proliferation and reinforcing intestinal barrier integrity.[2][14] This mechanism is crucial for maintaining gut homeostasis and mitigating inflammatory conditions like inflammatory bowel disease (IBD).[12][15]

Table 3: Anti-inflammatory Activity of Indoleacrylic Acid (IA)

| Assay | Cell Type | Treatment | Effect | % Reduction | Reference |

|---|---|---|---|---|---|

| Cytokine Secretion | Human PBMCs | IA + LPS | IL-1β secretion | 43 ± 14% | [13] |

| Cytokine Secretion | Human PBMCs | IA + LPS | IL-6 secretion | 33 ± 13% |[13] |

PBMCs: Peripheral Blood Mononuclear Cells. LPS: Lipopolysaccharide.

Quorum Sensing Inhibition

Indole derivatives have been identified as potential inhibitors of quorum sensing (QS), a cell-to-cell communication system used by bacteria to coordinate group behaviors, including virulence factor production and biofilm formation.[4][16] By interfering with QS signaling, these compounds can attenuate bacterial pathogenicity without exerting direct bactericidal effects, which may reduce the selective pressure for resistance development.

Table 4: Quorum Sensing Inhibitory Activity of Indole Derivatives

| Compound | Bacterial Strain | Virulence Factor | Concentration | % Inhibition | Reference |

|---|---|---|---|---|---|

| 32 | P. aeruginosa PAO1 | Pyocyanin | 25 µg/mL | 73% | [17][18] |

| 32 | P. aeruginosa PAO1 | Protease | 25 µg/mL | 51% | [17][18] |

| 32 | P. aeruginosa PAO1 | EPS Production | 25 µg/mL | 37% | [17][18] |

| 32 | P. aeruginosa PAO1 | Biofilm Formation | 25 µg/mL | 70% |[18] |

EPS: Extracellular Polysaccharides.

Key Signaling Pathways and Workflows

Visualizing the complex biological interactions of indole acrylic acid derivatives is essential for a comprehensive understanding of their function. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Caption: Mechanism of FtsZ Inhibition by Indolyl Acrylamides.

Caption: Inhibition of Tubulin Polymerization by Indole Derivatives.

Caption: Workflow for Sulforhodamine B (SRB) Cytotoxicity Assay.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][11][19]

-

Preparation of Inoculum: A pure culture of the test microorganism is grown in a suitable broth medium. The culture is then standardized to a concentration of approximately 1 x 10^6 colony-forming units (CFU) per mL.[1]

-

Serial Dilution: The indole acrylic acid derivative is serially diluted (typically a two-fold dilution series) in Mueller-Hinton broth in a 96-well microtiter plate.[19]

-

Inoculation: Each well is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[19][20]

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[1][19]

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[1][11]

Sulforhodamine B (SRB) Cytotoxicity Assay

This colorimetric assay is used to determine cytotoxicity by measuring the total cellular protein content.[15][21][22][23]

-

Cell Plating: Adherent cancer cells are seeded into 96-well plates at a density of 5,000-20,000 cells per well and allowed to attach for 24 hours.[21]

-

Compound Treatment: The cells are treated with serial dilutions of the indole acrylic acid derivative and incubated for 48 to 72 hours.[21]

-

Cell Fixation: The culture medium is removed, and the cells are fixed by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.[15]

-

Staining: The plates are washed with 1% (v/v) acetic acid and allowed to air dry. Then, 100 µL of 0.4% (w/v) SRB solution is added to each well and incubated at room temperature for 30 minutes.[15][21]

-

Washing: Unbound dye is removed by washing the plates four to five times with 1% acetic acid.[15][21]

-

Solubilization: The protein-bound dye is solubilized by adding 100-200 µL of 10 mM Tris base solution to each well.[15]

-

Absorbance Measurement: The optical density is measured at a wavelength between 510 nm and 565 nm using a microplate reader.[22][24] The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.[3][14][25]

-

Reagent Preparation: Lyophilized, purified tubulin (e.g., from bovine brain) is reconstituted on ice in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing GTP and a fluorescence reporter like DAPI, or for turbidity measurements.[3][26]

-

Assay Setup: In a pre-warmed 96-well plate, 10 µL of the test compound dilutions (or controls like paclitaxel or nocodazole) are added to the wells.[3][25]

-

Initiation of Polymerization: To start the reaction, 90 µL of the cold tubulin polymerization mix is added to each well. The plate is immediately placed in a microplate reader pre-warmed to 37°C.[3][25]

-

Data Acquisition: The change in absorbance at 340 nm (for turbidity) or fluorescence intensity (Ex: 360 nm, Em: 450 nm for DAPI-based assay) is measured kinetically, typically every 60 seconds for 60-90 minutes.[3][14]

-

Data Analysis: The rate and extent of polymerization are determined from the resulting curves. The percentage of inhibition for each compound concentration is calculated relative to a vehicle control, and the IC50 value is determined from a dose-response curve.[3]

Cytokine Secretion Assay (ELISA)

This protocol is for measuring the concentration of secreted cytokines (e.g., IL-6, IL-1β) in cell culture supernatants.[27][28][29]

-

Cell Culture and Stimulation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated and cultured at a density of 2 x 10^5 to 2 x 10^6 cells/well.[28][30] Cells are pre-incubated with the indole acrylic acid derivative for a specified time (e.g., 45 minutes) before stimulation with an inflammatory agent like LPS for 20-48 hours.[13][31]

-

Supernatant Collection: After incubation, the culture plates are centrifuged, and the cell-free supernatants are collected and stored at -80°C until analysis.[28]

-

ELISA Procedure: The concentration of the target cytokine in the supernatants is measured using a commercial sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[27][29][31] This typically involves adding the supernatant to antibody-coated plates, followed by detection with a conjugated secondary antibody and a substrate that produces a colorimetric signal.

-

Data Analysis: A standard curve is generated using known concentrations of the recombinant cytokine. The absorbance of the samples is measured, and the cytokine concentrations are calculated by interpolating from the standard curve.[27]

Quorum Sensing Inhibition Assay (Pyocyanin Quantification)

This protocol assesses the inhibition of the Pseudomonas aeruginosa virulence factor pyocyanin, which is regulated by quorum sensing.[32][33]

-

Bacterial Culture: An overnight culture of P. aeruginosa (e.g., PAO1 strain) is diluted in fresh Luria-Bertani (LB) broth to an OD600 of approximately 0.05.[32]

-

Compound Treatment: Varying concentrations of the indole derivative are added to the bacterial cultures, along with appropriate controls. The cultures are then incubated at 37°C with shaking for 18-24 hours.[32]

-

Pyocyanin Extraction: After incubation, 3 mL of chloroform is added to 5 mL of the culture supernatant and vortexed. The mixture is centrifuged to separate the phases. The blue, pyocyanin-containing chloroform layer is transferred to a new tube.[32]

-

Acidification and Quantification: 0.2 M HCl is added to the chloroform extract, which moves the pyocyanin to the upper, pink aqueous layer. The absorbance of this layer is measured at 520 nm.[32][33]

-

Data Analysis: The pyocyanin concentration is calculated (A520 x 17.072) and normalized to bacterial growth (OD600). The percentage inhibition is determined by comparing the treated samples to the untreated control.[32]

Conclusion and Future Directions

Indole acrylic acid and its derivatives stand out as a highly versatile and promising scaffold in drug discovery. Their ability to modulate multiple, distinct biological pathways—from bacterial cell division and quorum sensing to host immune responses and cancer cell proliferation—highlights their significant therapeutic potential. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore and harness the capabilities of these compounds.

Future research should focus on several key areas. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these derivatives for specific targets. Advanced in vivo studies are necessary to validate the preclinical efficacy and safety of lead compounds. Furthermore, exploring synergistic combinations of indole acrylic acid derivatives with existing therapies could open new avenues for treating complex diseases like multidrug-resistant infections and metastatic cancers. The continued investigation into the intricate interactions between these microbial metabolites, the gut microbiome, and host physiology will undoubtedly unveil new therapeutic strategies for a wide range of human diseases.

References

- 1. Minimum Inhibitory Concentration (MIC) Test - Microbe [microbe.creativebiomart.net]

- 2. Rational design of indolyl acrylamides as antibacterial agents targeting multidrug-resistant Acinetobacter baumannii strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. mdpi.com [mdpi.com]

- 7. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]

- 13. Indoleacrylic acid produced by commensal Peptostreptococcus species suppresses inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. researchgate.net [researchgate.net]

- 17. Discovery and evaluation of 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery and evaluation of 3-(2-isocyanobenzyl)-1 H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. microbe-investigations.com [microbe-investigations.com]

- 20. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 23. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 24. scispace.com [scispace.com]

- 25. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 26. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Induction of Exaggerated Cytokine Production in Human Peripheral Blood Mononuclear Cells by a Recombinant SARS-CoV-2 Spike Glycoprotein S1 and Its Inhibition by Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. IL-6 Signaling in Peripheral Blood T Cells Predicts Clinical Outcome in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. benchchem.com [benchchem.com]

- 33. Pseudomonas aeruginosa inhibits quorum-sensing mechanisms of soft rot pathogen Lelliottia amnigena RCE to regulate its virulence factors and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Hub: A Technical Guide to 3-Indoleacryloyl-CoA in Microbial Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the pivotal, yet often unquantified, role of 3-indoleacryloyl-CoA (IA-CoA) in microbial tryptophan metabolism. While existing as a transient intermediate, IA-CoA is central to the conversion of dietary tryptophan into immunomodulatory and neuroprotective compounds, primarily indole-3-propionic acid (IPA). This document provides a comprehensive overview of the metabolic pathway leading to and from IA-CoA, the key microbial players and enzymes involved, its impact on host signaling pathways, and detailed experimental protocols for studying its more stable precursor and product. All quantitative data are presented in structured tables, and complex biological processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The Significance of Microbial Tryptophan Metabolism

The gut microbiota plays a crucial role in human health, partly through the metabolic conversion of dietary components into bioactive molecules.[1][2] Tryptophan, an essential amino acid, is a key substrate for microbial metabolism, leading to the production of a variety of indole derivatives that have profound effects on the host.[3][4] These metabolites, including indole, indole-3-acetic acid (IAA), and indole-3-propionic acid (IPA), are recognized as signaling molecules that interact with host receptors to modulate immune responses, maintain intestinal barrier integrity, and influence neurological function.[5][6]

This guide focuses on a critical, transient intermediate in one of these pathways: this compound (IA-CoA). While not typically isolated or quantified directly due to its transient nature, its existence is inferred from the enzymatic reactions that produce its downstream metabolite, IPA.[7][8] Understanding the flux through this intermediate is key to comprehending the production of IPA, a potent neuroprotectant and immunomodulator.

The Metabolic Pathway of this compound

IA-CoA is a central intermediate in the reductive pathway of tryptophan metabolism by specific gut microbes, most notably species of Clostridium and Peptostreptococcus.[9][10] The pathway begins with the conversion of tryptophan to indole-3-pyruvate (IPyA), which is then reduced to indole-3-lactate (ILA).[7][8] A key enzymatic step, catalyzed by phenyllactate dehydratase (encoded by the fldBC genes), dehydrates ILA to form indoleacrylic acid (IA).[7] IA is then activated to its coenzyme A thioester, this compound, before being reduced by an acyl-CoA dehydrogenase (encoded by the acdA gene) to form indole-3-propionyl-CoA, which is subsequently converted to IPA.[5][8]

The formation of IA-CoA is a critical activation step that facilitates the subsequent reduction to IPA. The chromophoric nature of trans-3-indoleacryloyl-CoA has been characterized, with a UV-vis absorption maximum at 367 nm, confirming its formation in enzymatic reactions.[4]

Figure 1: Biosynthesis pathway of Indole-3-propionic Acid (IPA) from Tryptophan, highlighting the central intermediate this compound.

Host Signaling Pathways Modulated by IA-CoA-Derived Metabolites

The metabolites upstream and downstream of IA-CoA, particularly indoleacrylic acid (IA) and indole-3-propionic acid (IPA), are potent signaling molecules that interact with host receptors.

-

Aryl Hydrocarbon Receptor (AHR): IA is a known ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor that plays a critical role in maintaining intestinal homeostasis and regulating immune responses.[5][11] Activation of AHR by microbial metabolites like IA can promote the production of IL-22, which enhances the intestinal barrier function.[5]

-

Pregnane X Receptor (PXR): IPA is a potent agonist of the Pregnane X Receptor (PXR).[5][12] PXR activation in the gut helps to suppress inflammation and maintain the integrity of the intestinal epithelial barrier.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics and catalytic properties of coenzyme A transferase from Peptostreptococcus elsdenii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Mechanistic investigation of medium-chain fatty acyl-CoA dehydrogenase utilizing 3-indolepropionyl/acryloyl-CoA as chromophoric substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. constantsystems.com [constantsystems.com]

- 8. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clostridium sporogenes-derived metabolites protect mice against colonic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Enigmatic Molecule: A Technical Guide to the Natural Occurrence of 3-Indoleacryloyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Indoleacryloyl-CoA (IAA-CoA) is a presumed activated thioester intermediate derived from 3-indoleacrylic acid (IAAcrA), a tryptophan metabolite of significant interest for its roles in gut health and microbial signaling. While the natural occurrence of IAAcrA is well-documented in various biological systems, including the mammalian gut microbiome, plants, and marine organisms, the direct detection and characterization of IAA-CoA in these systems remain elusive. This technical guide synthesizes the current understanding of the natural occurrence of its precursor, IAAcrA, and extrapolates a hypothetical framework for the biosynthesis, potential physiological significance, and experimental investigation of this compound. This document aims to provide a comprehensive resource for researchers venturing into the study of this putative but potentially crucial molecule at the intersection of microbial metabolism and host signaling.

Introduction

The metabolism of the essential amino acid tryptophan gives rise to a diverse array of bioactive molecules with profound physiological effects. Among these is 3-indoleacrylic acid (IAAcrA), an unsaturated derivative of indolepropionic acid.[1] IAAcrA has garnered attention for its anti-inflammatory properties and its role in modulating intestinal barrier function, primarily through the activation of the aryl hydrocarbon receptor (AhR).[1][2] The bioactivation of carboxylic acids to their corresponding coenzyme A (CoA) thioesters is a fundamental process in cellular metabolism, priming them for various anabolic and catabolic pathways. It is therefore hypothesized that IAAcrA is converted to this compound to participate in downstream metabolic or signaling cascades. This guide explores the evidence for the natural occurrence of the precursor, the enzymatic machinery likely responsible for the formation of IAA-CoA, its potential roles, and methodologies for its future investigation.

Natural Occurrence of the Precursor, 3-Indoleacrylic Acid

The presence of this compound in nature is inferred from the documented occurrence of its direct precursor, 3-indoleacrylic acid.

In the Mammalian Gut Microbiome

The primary site of IAAcrA production in mammals is the gut, where it is a metabolic byproduct of tryptophan metabolism by specific commensal bacteria.[2] Several species of the genus Peptostreptococcus have been identified as key producers of IAAcrA.[2][3][4] The production of IAAcrA by the gut microbiota highlights a critical mechanism of host-microbe interaction, where microbial metabolites directly influence host physiology.[2]

In Plants

3-Indoleacrylic acid has been reported in various plant species.[1][5] In plants, it is considered a tryptophan-derived secondary metabolite and may play a role in stress responses and defense against pathogens.[1] Its structural similarity to the major plant auxin, indole-3-acetic acid (IAA), suggests a potential for cross-talk in phytohormonal signaling pathways, although its precise functions in plant physiology are still under investigation.[1]

In Marine Organisms

The presence of 3-indoleacrylic acid has also been documented in marine organisms, such as the red alga Chondria atropurpurea.[6] This suggests a broader distribution of this molecule across different biological kingdoms and environments.

Hypothetical Biosynthesis of this compound

The conversion of a carboxylic acid to its CoA thioester is a thermodynamically unfavorable reaction that requires the input of energy, typically from the hydrolysis of ATP. This activation is catalyzed by a class of enzymes known as acyl-CoA synthetases or ligases.

Proposed Enzymatic Activation

It is proposed that this compound is synthesized from 3-indoleacrylic acid and coenzyme A in an ATP-dependent reaction catalyzed by a specific, yet to be identified, acyl-CoA synthetase. The reaction can be summarized as follows:

3-Indoleacrylic acid + CoA + ATP ⇌ this compound + AMP + PPi

Long-chain acyl-CoA synthetases (LACS) are known to activate a variety of fatty acids, and it is plausible that a member of this enzyme family, or a synthetase with a specific affinity for indole derivatives, is responsible for this conversion. For instance, LACS4 in Arabidopsis thaliana has been shown to catalyze the addition of CoA to indole-3-butyric acid (IBA), the first step in its conversion to indole-3-acetic acid.[7] This provides a precedent for an acyl-CoA synthetase acting on an indole-containing carboxylic acid.

Diagram: Hypothetical Biosynthesis of this compound

References

- 1. 3-Indoleacrylic acid | 29953-71-7 | Benchchem [benchchem.com]

- 2. Indoleacrylic acid produced by commensal Peptostreptococcus species suppresses inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Indoleacrylic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 4. Indoleacrylic Acid Produced by Commensal Peptostreptococcus Species Suppresses Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-Indoleacrylic acid | C11H9NO2 | CID 5375048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Long chain acyl CoA synthetase 4 catalyzes the first step in peroxisomal indole-3-butyric acid to IAA conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-Indoleacryloyl-CoA: A Key Gut Microbiota-Host Interface

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The interplay between the gut microbiota and host physiology is a rapidly expanding frontier in biomedical research. Microbial metabolites, particularly those derived from dietary tryptophan, are emerging as critical signaling molecules that mediate this complex relationship. This document provides an in-depth technical overview of 3-indoleacryloyl-CoA (IA-CoA), a downstream metabolite of the microbially produced compound indoleacrylic acid (IA). We explore its biosynthesis by specific commensal bacteria, its primary mechanism of action via the Aryl Hydrocarbon Receptor (AHR), its profound effects on host gut barrier integrity and immune homeostasis, and the experimental methodologies used to elucidate its function. This guide is intended to serve as a core resource for researchers investigating the therapeutic potential of targeting this host-microbe metabolic axis.

Biosynthesis of Indoleacrylic Acid (IA) by Gut Microbiota

The journey to IA-CoA begins with dietary tryptophan, an essential amino acid. Specific commensal bacteria in the gut possess the unique enzymatic machinery to convert tryptophan into indoleacrylic acid (IA).

-

Precursor: L-Tryptophan

-

Key Bacterial Phylum: Firmicutes

-

Primary Producers: Mucin-degrading species of the genus Peptostreptococcus, including P. russellii and P. anaerobius, have been identified as significant producers of IA.[1][2][3][4]

-

Genetic Locus: The conversion is enabled by the presence of the phenyllactate dehydratase gene cluster (fldAIBC).[1][2] This cluster was first identified for its role in converting phenylalanine but is also responsible for the dehydration step that produces IA from a tryptophan-derived precursor.[1][5]

The biosynthetic pathway is a critical first step in the generation of this potent signaling molecule.

Mechanism of Action: Aryl Hydrocarbon Receptor (AHR) Activation

While IA is produced in the gut lumen, its bioactive form within the host cell is believed to be this compound (IA-CoA). The conversion of free fatty acids and related molecules to their CoA thioesters is a common cellular activation step, preparing them for metabolic processing or signaling roles. The primary target of these indole-based microbial metabolites is the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor crucial for sensing environmental and metabolic signals.[6][7]

The activation of AHR follows a canonical signaling pathway:

-

Ligand Binding: IA, upon entering an intestinal epithelial or immune cell, is converted to IA-CoA. This molecule then binds to the cytosolic AHR, which is part of a chaperone complex including Hsp90, p23, and XAP2.[8]

-

Nuclear Translocation: Ligand binding induces a conformational change, causing the AHR to dissociate from its chaperone proteins.[8]

-

Dimerization: The activated AHR translocates into the nucleus and forms a heterodimer with the AHR Nuclear Translocator (ARNT).[6][8]

-

Gene Transcription: The AHR-ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.[8] This initiates the transcription of a battery of genes, including cytochrome P450 enzymes (e.g., CYP1A1) and key immunomodulatory cytokines like Interleukin-22 (IL22).[9][10]

Physiological Consequences of AHR Activation by IA-CoA

The activation of AHR by this microbial metabolite has significant downstream effects, particularly in maintaining gut homeostasis. These effects create a positive feedback loop, where a healthy microbiota promotes a healthy gut environment, which in turn supports the microbiota.

-

Enhanced Epithelial Barrier: AHR activation strengthens the intestinal barrier. IA has been shown to promote barrier function, which is critical for preventing the translocation of harmful luminal contents into circulation.[1][2][3][4]

-

Immune Homeostasis:

-

Anti-inflammatory Effects: IA mitigates inflammatory responses by inhibiting the production of pro-inflammatory cytokines.[1]

-

IL-22 Production: A key consequence of AHR activation in immune cells, such as Type 3 Innate Lymphoid Cells (ILC3s) and T-helper cells, is the robust production of IL-22.[10]

-

-

Role of IL-22: IL-22 is a critical cytokine for intestinal health. It acts directly on intestinal epithelial cells to promote cellular regeneration, increase the production of mucus and antimicrobial peptides, and reinforce tight junctions.[10]

-